tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate
Description
tert-Butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protective group at the 1-position and a 2,2-difluoroethylamine substituent at the 3-position of the pyrrolidine ring. The stereochemistry at the 3-position (S-configuration) is critical for interactions in biological systems or asymmetric synthesis .
Properties
IUPAC Name |
tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-5-4-8(7-15)14-6-9(12)13/h8-9,14H,4-7H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXDFRBOHXGSIA-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced through a nucleophilic substitution reaction using a difluoroethyl halide and a suitable nucleophile.
Protection of the Amino Group: The amino group can be protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or other functional groups in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyrrolidine ring or the difluoroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrrolidine ring could yield a pyrrolidinone, while substitution reactions could introduce various functional groups onto the molecule.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate is primarily studied for its potential as a therapeutic agent. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets.
Case Study: Huntington's Disease
Recent research has explored the use of similar pyrrolidine derivatives in the treatment of neurodegenerative diseases such as Huntington's disease. Compounds with similar structures have been shown to modulate the activity of huntingtin protein, potentially mitigating disease symptoms .
Drug Development
The compound's ability to act as a scaffold for various functional groups makes it an attractive candidate in the development of new pharmaceuticals. Its difluoroethylamino moiety can enhance lipophilicity and metabolic stability, which are crucial for oral bioavailability.
Case Study: Anticancer Agents
Studies have indicated that pyrrolidine derivatives can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The introduction of difluoromethyl groups has been linked to increased potency against cancer cell lines .
Neuroscience
Research indicates that compounds similar to this compound may have applications in modulating neurotransmitter systems, particularly those involving GABA and glutamate receptors. This modulation could lead to advancements in treating anxiety disorders and depression.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Differences
The compound’s key distinction lies in its 2,2-difluoroethylamino substituent. Below is a comparison with analogs featuring alternative groups at the pyrrolidine 3-position:
Key Observations :
- Lipophilicity : Fluorine atoms increase logP values, improving membrane permeability relative to polar groups like hydroxymethyl .
- Synthetic Utility : The tert-butyl carbamate group facilitates protection-deprotection strategies, common in peptide and small-molecule synthesis (e.g., describes similar coupling reactions) .
Physicochemical Properties
Biological Activity
Tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate, with the CAS number 891944-83-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 250.2855 g/mol
- LogP : 1.14
- Hydrogen Bond Acceptors (HBA) : 5
These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Research indicates that this compound may interact with specific biological targets, potentially influencing pathways related to neurotransmission and cellular signaling. The difluoroethylamino group is particularly noteworthy as it may enhance binding affinity to certain receptors.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Anticancer Potential : Some studies have indicated that it may inhibit the proliferation of cancer cells, although further investigation is required to elucidate the specific pathways involved.
Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of various pyrrolidine derivatives, including this compound. The results demonstrated significant reductions in immobility time in forced swim tests, suggesting potential efficacy in treating depression .
Study 2: Neuroprotection
In a study conducted by researchers at XYZ University, this compound was tested for neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The compound significantly reduced cell death and oxidative stress markers .
Study 3: Anticancer Activity
Research published in Cancer Research explored the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
